Comparative Lipophilicity: Elevated XLogP3 of the 4-Ethyl Analog Enhances Predicted Membrane Permeability
The computed lipophilicity (XLogP3) of 2-(4-Ethylphenoxy)acetohydrazide is 1.3 , which is elevated compared to the unsubstituted phenoxy analog (XLogP3 = 0.85 [1]) and the 4-methoxy analog (XLogP3 = 0.61 [2]), and comparable to the 4-chloro analog (XLogP3 = 1.25 [3]). This parameter is a key predictor of passive membrane permeability and oral bioavailability in drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 2-Phenoxyacetohydrazide: 0.85; 2-(4-Methoxyphenoxy)acetohydrazide: 0.61; 2-(4-Chlorophenoxy)acetohydrazide: 1.25 |
| Quantified Difference | ~0.45–0.69 log unit increase over unsubstituted and methoxy analogs |
| Conditions | Computed via XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity is often correlated with improved membrane permeability and blood-brain barrier penetration, making the 4-ethyl analog a potentially more favorable starting point for central nervous system-targeted or orally bioavailable compounds compared to less lipophilic analogs.
- [1] PubChem. 2-Phenoxyacetohydrazide (CID 2735952). Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2735952. View Source
- [2] PubChem. 2-(4-Methoxyphenoxy)acetohydrazide (CID 2776293). Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2776293. View Source
- [3] PubChem. 2-(4-Chlorophenoxy)acetohydrazide (CID 2735954). Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2735954. View Source
